molecular formula C27H21N3O7 B1200921 Methyl (15S,16S,18R)-10,23-dihydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboperoxoate CAS No. 118736-03-1

Methyl (15S,16S,18R)-10,23-dihydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboperoxoate

Cat. No.: B1200921
CAS No.: 118736-03-1
M. Wt: 499.5 g/mol
InChI Key: JKEBWJSRGQOXNU-TUZCJGOLSA-N
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Chemical Reactions Analysis

KT6006 primarily undergoes reactions that involve the stabilization of the enzyme-DNA cleavable complex. It does not induce topoisomerase II mediated DNA cleavage in vitro . The major reactions include:

Scientific Research Applications

KT6006 has significant applications in scientific research, particularly in the field of cancer chemotherapy. It is used to study the mechanisms of DNA cleavage and the stabilization of enzyme-DNA complexes. The compound’s ability to induce topoisomerase I mediated DNA cleavage makes it a valuable tool for understanding the therapeutic targets in cancer treatment .

Mechanism of Action

KT6006 exerts its effects by stabilizing the reversible enzyme-DNA cleavable complex with topoisomerase I. This stabilization leads to DNA cleavage, which is a crucial step in the compound’s antitumor activity. The molecular targets involved include topoisomerase I and DNA .

Comparison with Similar Compounds

KT6006 is compared with KT6528, another synthetic antitumor derivative of K252a. Both compounds induce topoisomerase I mediated DNA cleavage, but KT6006 is a very weak intercalator, whereas KT6528 is a strong intercalator with potentials comparable to adriamycin . This difference in intercalation properties highlights the uniqueness of KT6006 in its interaction with DNA.

Similar Compounds

  • KT6528
  • Camptothecin (for comparison in DNA cleavage patterns)

KT6006 and KT6528 represent a new distinct class of mammalian DNA topoisomerase I active antitumor drugs .

Properties

CAS No.

118736-03-1

Molecular Formula

C27H21N3O7

Molecular Weight

499.5 g/mol

IUPAC Name

methyl (15S,16S,18R)-10,23-dihydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboperoxoate

InChI

InChI=1S/C27H21N3O7/c1-27-16(26(34)37-35-2)9-19(36-27)29-17-5-3-11(31)7-13(17)21-22-15(10-28-25(22)33)20-14-8-12(32)4-6-18(14)30(27)24(20)23(21)29/h3-8,16,19,31-32H,9-10H2,1-2H3,(H,28,33)/t16-,19-,27+/m1/s1

InChI Key

JKEBWJSRGQOXNU-TUZCJGOLSA-N

SMILES

CC12C(CC(O1)N3C4=C(C=C(C=C4)O)C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8)O)CNC6=O)C(=O)OOC

Isomeric SMILES

C[C@@]12[C@H](C[C@@H](O1)N3C4=C(C=C(C=C4)O)C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8)O)CNC6=O)C(=O)OOC

Canonical SMILES

CC12C(CC(O1)N3C4=C(C=C(C=C4)O)C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8)O)CNC6=O)C(=O)OOC

Synonyms

KT 6006
KT-6006
KT6006

Origin of Product

United States

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